molecular formula C6H4NNaO3S B2919784 Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate CAS No. 2377033-85-5

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2919784
CAS No.: 2377033-85-5
M. Wt: 193.15
InChI Key: PWVVPMWXDFPQCS-UHFFFAOYSA-M
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Description

“Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate” is a chemical compound. It is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an InChI code: 1S/C6H5NO3S.Na/c1-3-7-4 (2-8)5 (11-3)6 (9)10;/h2H,1H3, (H,9,10);/q;+1/p-1 . The molecular weight of the compound is 193.16 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis Applications

Sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate and its derivatives are pivotal in the synthesis of various heterocyclic compounds, showcasing the chemical's versatility in organic synthesis. The molecule has been involved in expeditious one-pot synthesis methods, such as the production of highly substituted thiazolo[3,2-a]pyridines from 4,5-dimethylthiazole and acetylenedicarboxylates, indicating a broader applicability in creating complex molecules (Terzidis et al., 2010). This process benefits from low-temperature reactions and can result in various derivatives, highlighting the compound's utility in synthesizing novel chemical entities.

Catalysis and Reaction Mechanisms

The compound serves as a substrate or intermediate in catalyzed methylation and arylation reactions, which are crucial for creating more complex molecules. For instance, its utilization in palladium-catalyzed reactions to insert into sp3 β-C−H bonds of simple aliphatic acids, enabling methylation and arylation of o-C−H bonds in benzoic acids, underscores its significance in facilitating carbon-hydrogen bond activation and coupling reactions (Giri et al., 2007).

Novel Heterocyclic Systems

Additionally, it's instrumental in the creation of new heterocyclic systems. A study demonstrated its role in generating ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the first representatives of a new heterocyclic system, which marks an advancement in the synthesis of complex molecules with potential pharmacological activities (Chaban et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

sodium;4-formyl-2-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S.Na/c1-3-7-4(2-8)5(11-3)6(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVVPMWXDFPQCS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)[O-])C=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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